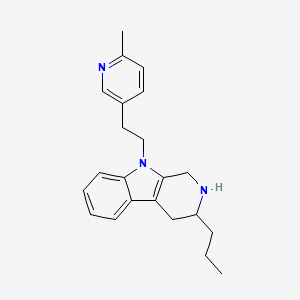![molecular formula C27H46ClNO B14486832 N-[(3beta,5alpha)-3-Chlorocholestan-7-ylidene]hydroxylamine CAS No. 65011-22-5](/img/structure/B14486832.png)
N-[(3beta,5alpha)-3-Chlorocholestan-7-ylidene]hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3beta,5alpha)-3-Chlorocholestan-7-ylidene]hydroxylamine: is a synthetic organic compound with a complex structure derived from cholestane This compound is characterized by the presence of a chlorinated cholestane backbone and a hydroxylamine functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-[(3beta,5alpha)-3-Chlorocholestan-7-ylidene]hydroxylamine typically involves multiple steps, starting from cholestane derivatives. The key steps include chlorination of the cholestane backbone and subsequent formation of the hydroxylamine group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and hydroxylamine formation processes. Optimization of reaction conditions and purification techniques is essential to ensure the compound’s quality and consistency.
Analyse Des Réactions Chimiques
Types of Reactions: N-[(3beta,5alpha)-3-Chlorocholestan-7-ylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: Reduction of the chlorinated cholestane backbone can yield dechlorinated products.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or thiols can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso derivatives, while substitution can introduce various functional groups into the cholestane backbone.
Applications De Recherche Scientifique
N-[(3beta,5alpha)-3-Chlorocholestan-7-ylidene]hydroxylamine has diverse applications in scientific research, including:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialized materials and chemical intermediates.
Mécanisme D'action
The mechanism of action of N-[(3beta,5alpha)-3-Chlorocholestan-7-ylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The hydroxylamine group can participate in redox reactions, influencing cellular oxidative stress and signaling. Additionally, the chlorinated cholestane backbone may interact with lipid membranes, affecting membrane fluidity and function.
Comparaison Avec Des Composés Similaires
Cholestane derivatives: Compounds with similar cholestane backbones but different functional groups.
Hydroxylamine derivatives: Compounds with hydroxylamine groups attached to various organic backbones.
Uniqueness: N-[(3beta,5alpha)-3-Chlorocholestan-7-ylidene]hydroxylamine is unique due to the combination of a chlorinated cholestane backbone and a hydroxylamine group. This unique structure imparts distinct chemical properties and potential biological activities, setting it apart from other similar compounds.
Propriétés
Numéro CAS |
65011-22-5 |
|---|---|
Formule moléculaire |
C27H46ClNO |
Poids moléculaire |
436.1 g/mol |
Nom IUPAC |
N-[(3S,5S,8R,9S,10S,13R,14S,17R)-3-chloro-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-7-ylidene]hydroxylamine |
InChI |
InChI=1S/C27H46ClNO/c1-17(2)7-6-8-18(3)21-9-10-22-25-23(12-14-27(21,22)5)26(4)13-11-20(28)15-19(26)16-24(25)29-30/h17-23,25,30H,6-16H2,1-5H3/t18-,19-,20+,21-,22+,23+,25+,26+,27-/m1/s1 |
Clé InChI |
NUMDEOSFCJVNJH-WIQRBZPFSA-N |
SMILES isomérique |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=NO)C[C@@H]4[C@@]3(CC[C@@H](C4)Cl)C)C |
SMILES canonique |
CC(C)CCCC(C)C1CCC2C1(CCC3C2C(=NO)CC4C3(CCC(C4)Cl)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



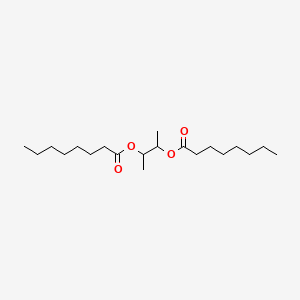
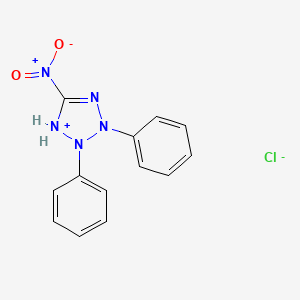
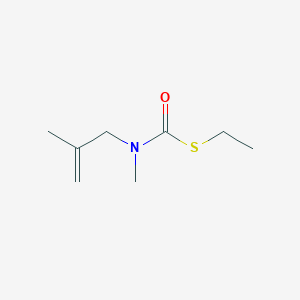
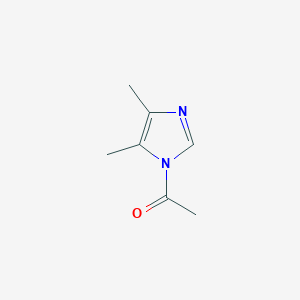
![[(Trichlorostannyl)methyl]phosphonic dichloride](/img/structure/B14486765.png)
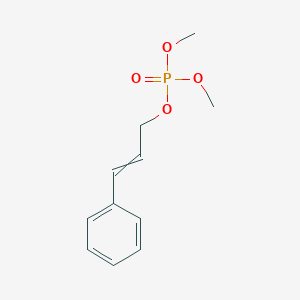

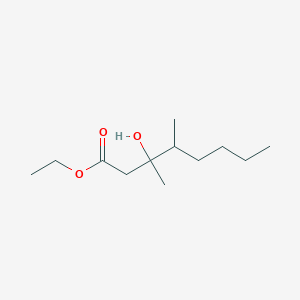
![3-Methyl-2-[(propan-2-yl)amino]pent-2-enenitrile](/img/structure/B14486791.png)
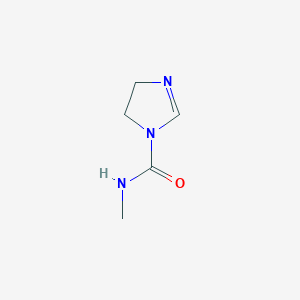
![2-Methyl-N-[(trichloromethyl)sulfanyl]propan-2-amine](/img/structure/B14486806.png)
![Tributyl{3-[2-(prop-2-en-1-yl)oxiran-2-yl]propyl}stannane](/img/structure/B14486822.png)
